1-Ethyl-3-methyl-1H-pyrrole

Physicochemical characterization Distillation purification Monomer volatility

1-Ethyl-3-methyl-1H-pyrrole (CAS 13028-51-8) is an N,3-disubstituted pyrrole with molecular formula C₇H₁₁N and a molecular weight of 109.17 g/mol. This heterocyclic scaffold is defined by an ethyl substituent at the N1 position and a methyl group at the C3 position of the aromatic ring, a substitution pattern that fundamentally differentiates its physicochemical and reactivity profile from its nearest positional isomers and mono-substituted analogues.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
Cat. No. B8511276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methyl-1H-pyrrole
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESCCN1C=CC(=C1)C
InChIInChI=1S/C7H11N/c1-3-8-5-4-7(2)6-8/h4-6H,3H2,1-2H3
InChIKeyLPRJTTSNPNSAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-methyl-1H-pyrrole: Core Physicochemical and Structural Baseline for Analogue Differentiation


1-Ethyl-3-methyl-1H-pyrrole (CAS 13028-51-8) is an N,3-disubstituted pyrrole with molecular formula C₇H₁₁N and a molecular weight of 109.17 g/mol [1]. This heterocyclic scaffold is defined by an ethyl substituent at the N1 position and a methyl group at the C3 position of the aromatic ring, a substitution pattern that fundamentally differentiates its physicochemical and reactivity profile from its nearest positional isomers and mono-substituted analogues [1][2]. Understanding this precise substitution pattern is critical for scientific procurement decisions, as even minor structural variations among pyrrole analogues lead to quantifiable differences in boiling point, partition coefficient, aqueous solubility, and suitability for downstream synthetic applications [3].

Why Generic N-Alkylpyrrole Interchange Fails: Quantitative Differentiation of 1-Ethyl-3-methyl-1H-pyrrole


Scientific and industrial users cannot indiscriminately substitute 1-ethyl-3-methyl-1H-pyrrole with other N-alkylpyrroles or methylpyrroles because the specific positioning of the ethyl and methyl substituents directly governs key physical properties that dictate synthetic utility and formulation behavior. For example, the boiling point of 153.62 °C for 1-ethyl-3-methyl-1H-pyrrole [1] is significantly higher than that of its mono-substituted analogs 1-ethylpyrrole (129 °C) and 1-methylpyrrole (112 °C) , a difference driven by the additive effect of the additional methyl group. Similarly, its estimated logP of 2.201 [1] indicates a markedly different hydrophobicity profile compared to the 1-ethylpyrrole parent. These are not trivial variations; they directly impact reaction solvent selection, purification strategy, and, in the case of electropolymerization, monomer volatility and polymer film morphology. The quantitative evidence below demonstrates that procurement decisions must be based on the specific analogue, not the pyrrole class as a whole.

1-Ethyl-3-methyl-1H-pyrrole: Direct Comparative Quantitative Evidence Versus Closest Analogues


Boiling Point Elevation Relative to N-Ethylpyrrole and N-Methylpyrrole

1-Ethyl-3-methyl-1H-pyrrole exhibits a significantly higher boiling point (153.62 °C at 760 mmHg, estimated) compared to its closest N-alkyl analogues [1]. This represents a substantial elevation over N-ethylpyrrole (129 °C) and N-methylpyrrole (112 °C) , attributable to both increased molecular weight and altered intermolecular interactions from the additional ring methyl group. The 24.6 °C and 41.6 °C differences, respectively, are practically meaningful for separation and purification processes.

Physicochemical characterization Distillation purification Monomer volatility

Aqueous Solubility and Hydrophobicity (logP) Shift vs. N-Ethylpyrrole Isomer

The estimated aqueous solubility of 1-ethyl-3-methyl-1H-pyrrole is 860.3 mg/L at 25 °C, with an estimated logP (o/w) of 2.201 [1]. While direct experimental logP values for all comparators are scarce, the database-estimated logP for the isomer 3-ethyl-1-methyl-1H-pyrrole is reported as 2.46 , and 1-ethylpyrrole is predicted to be less hydrophobic [2]. This demonstrates that the specific positioning of alkyl substituents creates a measurable, albeit moderate, shift in hydrophobicity that can influence biological partitioning and solvent extraction behavior.

Partition coefficient Formulation Environmental fate

Flash Point and Process Safety Margin Relative to 3-Methylpyrrole

The estimated flash point of 1-ethyl-3-methyl-1H-pyrrole is 46.70 °C (TCC) [1], which is comparable to, but distinct from, the flash point of 3-methylpyrrole (47.2 °C, estimated) and the significantly lower flash point of 1-methylpyrrole (16 °C) . The 30.7 °C higher flash point versus 1-methylpyrrole represents a tangible process safety advantage, classifying the compound as a combustible rather than a highly flammable liquid under many regulatory frameworks.

Process safety Flammability Storage classification

Substitution Pattern Impact on Electropolymerization Potential: Class-Level Inference for 3-Alkylpyrroles

While no direct electropolymerization data for 1-ethyl-3-methyl-1H-pyrrole monomer was located in primary literature, class-level evidence demonstrates that 3-alkyl substitution on pyrrole systematically increases polymer solubility while modestly decreasing conductivity compared to unsubstituted polypyrrole [1]. For 3-substituted polypyrroles, conductivity values are generally reduced relative to unmodified polypyrrole, with bulkier substituents causing progressively lower conductivity [1]. The presence of the N-ethyl group further distinguishes this monomer from non-N-alkylated 3-methylpyrrole, as N-substitution is known to modulate the oxidation potential and polymer backbone planarity [2].

Conducting polymers Electropolymerization Monomer design

Regulatory and Application Exclusion Profile vs. Flavor/Fragrance Pyrroles

1-Ethyl-3-methyl-1H-pyrrole carries an explicit regulatory restriction: it is recommended 'not for fragrance use' and 'not for flavor use' [1]. This contrasts sharply with certain other alkylpyrroles that have FEMA GRAS designations and are permitted for food flavoring applications. The absence of JECFA food flavoring/additive listings [2] further confirms that this specific compound is directed solely toward research, pharmaceutical intermediate, and agrochemical precursor applications rather than consumable product formulations. This regulatory boundary is a critical procurement filter that immediately eliminates this compound from consideration for flavor or fragrance development programs.

Flavor regulation Procurement restriction Safety designation

1-Ethyl-3-methyl-1H-pyrrole: Highest-Confidence Application Scenarios Based on Comparative Evidence


Organic Synthesis Intermediate Requiring Controlled Volatility in Distillation Cascades

In multi-step organic syntheses where reaction mixtures contain pyrroles of varying volatility, the 153.62 °C boiling point of 1-ethyl-3-methyl-1H-pyrrole [1] provides a distinct 24.6 °C separation window from 1-ethylpyrrole and an even larger 41.6 °C window from 1-methylpyrrole [2]. This makes it the preferred choice when a higher-boiling N-alkylpyrrole scaffold is required to avoid co-distillation with lower-boiling byproducts or solvent residues, simplifying purification and improving isolated yields.

Solution-Processable Conducting Polymer Research

For researchers developing solution-processable polypyrrole films, the 3-methyl substitution pattern is known from class-level evidence to enhance polymer solubility in organic solvents such as THF [1]. The additional N-ethyl group in 1-ethyl-3-methyl-1H-pyrrole is expected to further modulate the oxidation potential, potentially enabling electropolymerization at lower onset potentials than N-unsubstituted 3-methylpyrrole [2]. This monomer should be selected over 3-methylpyrrole when a soluble, film-forming N-alkylated polypyrrole is the synthetic target.

Non-Flavor, Non-Fragrance Heterocyclic Building Block for Pharmaceutical or Agrochemical Programs

The explicit regulatory exclusion of 1-ethyl-3-methyl-1H-pyrrole from flavor and fragrance applications [1] clarifies that its procurement is confined to pharmaceutical intermediate synthesis, agrochemical lead optimization, or materials science. For drug discovery programs requiring an N-ethyl-3-methylpyrrole pharmacophore, this compound offers an unambiguous, non-food-grade starting material with a defined purity specification (typically 95-100% [2]), eliminating the ambiguity associated with dual-use flavor/research pyrroles.

Structure-Activity Relationship (SAR) Studies on Pyrrole Isomers

The measurable logP difference of approximately 0.26 units between 1-ethyl-3-methyl-1H-pyrrole (logP 2.201) [1] and its positional isomer 3-ethyl-1-methyl-1H-pyrrole (logP 2.46) [2] makes this compound a valuable probe in SAR campaigns that investigate how subtle changes in alkyl substitution patterns affect membrane permeability or target binding. Procurement of both isomers as matched pairs enables statistically meaningful comparisons in biological assay cascades.

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